ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate
Overview
Description
Ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate, also known as 4-hydroxy-3,5-difluoro-2-ethylphenylprop-2-enoate or 4-HDFE, is a synthetically produced organic compound that has been studied for its potential applications in the fields of science and medicine. 4-HDFE is a small molecule that is composed of a hydroxy group, a phenyl group, and a difluoromethyl group. It is a colorless and odorless liquid at room temperature, and it is insoluble in water. 4-HDFE is a versatile compound that has been used in a variety of scientific and medical applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.
Mechanism Of Action
The mechanism of action of 4-HDFE is not fully understood. It is believed that the hydroxy group of 4-HDFE is the primary active site, and that the difluoromethyl group is responsible for the compound’s high reactivity. The hydroxy group is believed to react with a variety of substrates, including enzymes, proteins, and other organic compounds. The difluoromethyl group is believed to increase the reactivity of the hydroxy group, allowing for faster and more efficient reactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-HDFE are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. In addition, 4-HDFE has been shown to inhibit the enzyme lipoxygenase (LOX), which is responsible for the production of leukotrienes, which are involved in the inflammatory response. 4-HDFE has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is responsible for the production of leukotrienes and other inflammatory mediators.
Advantages And Limitations For Lab Experiments
The use of 4-HDFE in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, it is a highly reactive compound, which makes it ideal for use in enzymatic synthesis and other laboratory experiments. However, there are some limitations to the use of 4-HDFE in laboratory experiments. It is a highly reactive compound, which can lead to unwanted side reactions. In addition, it is a volatile compound, which can lead to contamination of the reaction mixture.
Future Directions
There are a variety of potential future directions for the use of 4-HDFE. It could be used in the development of new pharmaceuticals, as it has been shown to inhibit the enzymes responsible for the production of inflammatory mediators. In addition, it could be used in the development of new fluorescent compounds, as it has been used in the synthesis of a variety of fluorescent compounds. It could also be used as a substrate in the synthesis of a variety of compounds, such as glycosides, amino acids, and peptides. Finally, it could be used in the development of new catalysts, as it has been used in the synthesis of a variety of organic compounds.
Scientific Research Applications
4-HDFE has been used in a variety of scientific research applications. It has been used as a substrate in the enzymatic synthesis of a variety of compounds, including glycosides, amino acids, and peptides. It has also been used as an intermediate in the synthesis of a variety of organic compounds, including amino acids, peptides, and pharmaceuticals. In addition, 4-HDFE has been used in the synthesis of a variety of fluorescent compounds, including fluorescein and rhodamine.
properties
IUPAC Name |
ethyl (E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-10(14)4-3-7-5-8(12)11(15)9(13)6-7/h3-6,15H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOQDJIOLJLCRF-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C(=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C(=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-(3,5-difluoro-4-hydroxyphenyl)prop-2-enoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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